molecular formula C9H12N2O2*HCl B555328 4-Amino-L-phenylalanine hydrochloride CAS No. 62040-55-5

4-Amino-L-phenylalanine hydrochloride

Cat. No.: B555328
CAS No.: 62040-55-5
M. Wt: 180,09*36,45 g/mole
InChI Key: ISCZSPZLBJLJGO-QRPNPIFTSA-N
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Description

4-Amino-L-phenylalanine hydrochloride is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It is produced by cyanobacteria, which are commonly found in freshwater and marine environments. The compound is also known as L-BMAA and has a molecular formula of C9H12N2O2·HCl with a molecular weight of 216.66 g/mol .

Biochemical Analysis

Biochemical Properties

4-Amino-L-phenylalanine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a substrate for L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids with branched or aromatic side chains . The compound’s interactions with these biomolecules are crucial for its role in biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is a metabolic intermediate in the biosynthesis of certain compounds in specific organisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters like LAT1 and can affect its localization or accumulation within cells .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-L-phenylalanine hydrochloride typically involves the reaction of 4-nitrophenylalanine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. This is followed by the addition of hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reduction and salt formation processes are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-L-phenylalanine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

4-Amino-L-phenylalanine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in neurodegenerative diseases.

    Medicine: Investigated for potential therapeutic applications in treating neurodegenerative conditions.

    Industry: Used in the production of various chemical compounds.

Mechanism of Action

The mechanism of action of 4-Amino-L-phenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by mimicking the structure of natural amino acids, thereby interfering with normal cellular processes. This can lead to the formation of abnormal proteins and the disruption of cellular functions, contributing to neurodegenerative diseases.

Comparison with Similar Compounds

4-Amino-L-phenylalanine hydrochloride can be compared with other similar compounds, such as:

    L-Phenylalanine: A natural amino acid that is a precursor to neurotransmitters.

    4-Nitrophenylalanine: A synthetic derivative used in various chemical reactions.

    3-Phenyl-L-alanine: Another non-proteinogenic amino acid with similar properties.

The uniqueness of this compound lies in its specific structure and its association with neurodegenerative diseases, which distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211104
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62040-55-5, 312693-79-1
Record name L-Phenylalanine, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62040-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062040555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-phenyl-L-alanine monohydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Amino-L-phenylalanine hydrochloride hemihydrate
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